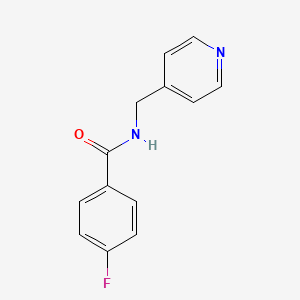

4-fluoro-N-(pyridin-4-ylmethyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Biology and Drug Discovery

Benzamide, the simplest amide derivative of benzoic acid, serves as a foundational structure for a diverse and pharmacologically important class of molecules. wikipedia.org Benzamide derivatives are recognized as essential pharmacophores and are integral to drug discovery and development due to their wide spectrum of biological and pharmacological applications. researchgate.net These compounds are not only useful as intermediates for the synthesis of various biologically active molecules but are also core components in numerous approved drugs. researchgate.netnih.gov

The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. Consequently, differently substituted benzamides have been developed as potent antimicrobial, analgesic, anticancer, anti-inflammatory, and enzyme-inhibiting agents. researchgate.netnih.gov For instance, various benzamide derivatives have been investigated as inhibitors of key enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for conditions such as glaucoma and Alzheimer's disease, respectively. nih.gov The ability of the amide bond to participate in hydrogen bonding interactions is a key feature, making it a ubiquitous functional group in almost all biological processes and a common motif in drug-receptor binding. researchgate.net The prevalence of this scaffold is highlighted by the fact that approximately 25% of the top-selling pharmaceuticals contain an amide functional group. nanobioletters.com

Rationale for Fluorine and Pyridine (B92270) Substitution in Benzamide Scaffolds

The strategic modification of a lead compound is a cornerstone of medicinal chemistry. The introduction of specific atoms and functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties. The presence of fluorine and a pyridine ring in the structure of 4-fluoro-N-(pyridin-4-ylmethyl)benzamide is a deliberate design choice intended to optimize the molecule for potential therapeutic use.

Fluorine Substitution: The incorporation of fluorine into drug candidates has become a widespread and effective strategy in modern drug design. nih.gov Due to its small size and high electronegativity, fluorine can exert powerful effects on a molecule's properties. nih.govtandfonline.com Judicious placement of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. tandfonline.comacs.orgnih.gov This is because the carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. acs.org Furthermore, fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby functional groups, such as amines, which can lead to improved membrane permeation and enhanced oral bioavailability. tandfonline.comacs.org The strategic addition of fluorine has also been shown to increase the binding affinity of a ligand to its target protein and favorably influence molecular conformation. nih.govnih.gov

| Effect of Fluorine Substitution |

| Effect of Pyridine Substitution |

Historical Context of Related Pyridine- and Fluoro-Substituted Benzamide Analogs

The use of pyridine and fluorine substitutions in drug development is not a recent innovation but rather a time-tested strategy built on decades of medicinal chemistry research. The historical development of compounds bearing these motifs provides a clear context for the design of modern molecules like this compound.

One of the earliest successes involving a pyridine-like structure was the development of the sulfa drugs. In 1938, sulfapyridine (B1682706) was marketed as a revolutionary treatment for bacterial pneumonia. nih.gov This compound featured a pyridine ring attached to a sulfonamide core, demonstrating early on the value of incorporating such heterocyclic structures into therapeutic agents. nih.gov

The concept of bioisosterism gained significant traction throughout the 20th century. A classic example of this strategy is the development of the antihistamine mepyramine from its analog, phenbenzamine. researchgate.net By replacing a phenyl moiety with a pyridyl group, researchers created a more potent and effective drug, solidifying the role of this substitution as a powerful tool in lead optimization. researchgate.net

Similarly, the strategic use of fluorine emerged as a transformative approach in drug discovery. The development of fluoroquinolones, such as ciprofloxacin, showcased how adding a single fluorine atom to the quinolone core could dramatically enhance the spectrum of antibacterial activity. nih.gov In the decades since, the incorporation of fluorine has become a routine and often essential step in the development of drugs across numerous therapeutic areas, from cancer to central nervous system disorders, valued for its ability to fine-tune metabolic stability and potency. nih.govccspublishing.org.cn The history of these distinct but complementary strategies—pyridine substitution and fluorination—illustrates a logical progression in medicinal chemistry, leading to the rational design of complex, multi-functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHGJWWGAIYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386100 | |

| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63825-03-6 | |

| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro N Pyridin 4 Ylmethyl Benzamide and Its Analogs

Retrosynthetic Analysis of the 4-fluoro-N-(pyridin-4-ylmethyl)benzamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This bond cleavage reveals two primary synthons: a 4-fluorobenzoyl cation equivalent and a (pyridin-4-yl)methanamine anion equivalent.

These synthons correspond to the following practical starting materials:

Carboxylic Acid Moiety : 4-fluorobenzoic acid or its more reactive derivatives, such as 4-fluorobenzoyl chloride.

Amine Moiety : (Pyridin-4-yl)methanamine.

This analysis forms the foundation for the primary synthetic strategies, which focus on efficiently coupling these two key fragments.

Classical Condensation Reactions in Benzamide (B126) Synthesis

The most common and well-established methods for forming amide bonds involve the direct condensation of a carboxylic acid with an amine, often requiring activation of the carboxylic acid component.

A highly reliable method for synthesizing benzamides is the reaction between an amine and a reactive acyl chloride. In this approach, 4-fluorobenzoic acid is first converted to the more electrophilic 4-fluorobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent reaction involves the nucleophilic attack of (pyridin-4-yl)methanamine on the carbonyl carbon of 4-fluorobenzoyl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base like triethylamine (B128534) or pyridine (B92270). bath.ac.ukevitachem.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The general procedure involves adding the acyl chloride to a cooled solution of the amine and the base, followed by stirring at room temperature until completion. bath.ac.uk

Table 1: Typical Reaction Parameters for Acyl Chloride Route

| Parameter | Description |

|---|---|

| Reactants | 4-fluorobenzoyl chloride, (pyridin-4-yl)methanamine |

| Base | Triethylamine, Pyridine |

| Solvent | Dichloromethane (DCM), Toluene, Ethyl Acetate |

| Temperature | 0°C to room temperature |

| Workup | Aqueous wash to remove HCl salt, followed by extraction and purification. |

Direct amidation of a carboxylic acid with an amine is also a prevalent strategy, circumventing the need to isolate the often-sensitive acyl chloride. This method relies on in-situ activation of the carboxylic acid using various coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common classes of coupling agents include carbodiimides and phosphonium (B103445) or uronium salts. peptide.comresearchgate.net

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce the risk of racemization in chiral substrates. peptide.com

Uronium/Phosphonium Salts : Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times, often leading to cleaner reactions and higher yields with fewer side products. peptide.comresearchgate.net HATU, in particular, is noted for its ability to facilitate coupling with less epimerization. peptide.com

Table 2: Comparison of Common Coupling Agents for Benzamide Synthesis

| Coupling Agent | Structure Type | Advantages | Disadvantages |

|---|---|---|---|

| DCC | Carbodiimide | Inexpensive | Byproduct (DCU) is insoluble and can complicate purification. peptide.com |

| EDC | Carbodiimide | Water-soluble byproduct and reagent, allowing for easy aqueous workup. peptide.com | More expensive than DCC. |

| HATU | Uronium Salt | Very fast, high yields, low racemization. peptide.com | High cost. |

| PyBOP | Phosphonium Salt | Highly effective, especially for hindered or complex couplings. peptide.com | Can be carcinogenic; byproduct removal is necessary. |

Advanced Synthetic Strategies for Complex Benzamide Derivatives

To improve reaction efficiency, reduce waste, and access more complex molecular architectures, advanced synthetic strategies have been developed.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating, which relies on conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.comyoutube.com This technology can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purity. rasayanjournal.co.inresearchgate.net

For benzamide synthesis, MAOS can be applied to classical condensation reactions. The hydrolysis of benzamide, for instance, which takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. youtube.comrasayanjournal.co.in Similarly, amidation reactions that are sluggish at room temperature can be significantly accelerated. The key benefits are derived from the efficient energy transfer, which can overcome activation barriers more effectively than conventional methods. youtube.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours rasayanjournal.co.in |

| Energy Transfer | Conduction (slow, inefficient) | Dielectric heating (rapid, direct) youtube.com |

| Temperature Profile | Temperature gradient within the sample | Uniform heating of the bulk sample rasayanjournal.co.in |

| Yield & Purity | Variable | Often higher yields and fewer byproducts researchgate.net |

| Applications | Standard laboratory synthesis | High-throughput synthesis, reaction optimization rasayanjournal.co.in |

For example, methods like the Buchwald-Hartwig amination allow for the coupling of an aryl halide or triflate with an amine. This can be adapted to synthesize complex benzamides by first coupling a functionalized aryl halide with an amine, followed by a separate amide bond formation step. More integrated approaches involve the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine, which forms the amide bond in a single step.

Furthermore, palladium catalysis can be used to synthesize N-aryl benzamides and related structures. mit.edu For instance, the synthesis of N-aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.edu Such strategies expand the synthetic toolbox, enabling the creation of a diverse library of benzamide-based compounds from varied starting materials.

Stereochemical Considerations in the Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires specialized strategies to control the three-dimensional arrangement of atoms. The primary goal is to produce a single enantiomer or diastereomer, as different stereoisomers can exhibit distinct biological activities. nih.gov The main approaches to achieve this are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis involves the direct formation of a specific stereoisomer. This can be accomplished through several methods:

Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, peptide-based catalysts have been employed for the atropisomer-selective bromination of biaryl compounds to establish axial chirality. nih.gov Similarly, copper-catalyzed hydroaminocarbonylation using chiral phosphine (B1218219) ligands has been developed to synthesize γ-chiral amides with high enantioselectivity. nih.gov Co-catalytic systems, such as an achiral rhodium complex paired with a chiral squaramide, can facilitate enantioselective carbene N-H insertion to produce chiral amides. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single stereoisomer. bris.ac.uk Atropisomeric benzamides themselves can serve as chiral auxiliaries. bris.ac.uk After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.org This is a common strategy when asymmetric synthesis is not feasible or efficient.

Diastereomeric Crystallization: This is the most traditional method of chiral resolution. wikipedia.org The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.orgrsc.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net For example, optical isomers of α-chloro-N-phenyl propanamide have been successfully resolved using a tribenzoylcellulose-based chiral column. researchgate.net

The choice of method depends on factors such as the specific structure of the analog, the scalability of the process, and the availability of chiral starting materials or catalysts.

Table 1: Methods for Synthesizing Chiral Benzamide Analogs

| Method | Description | Key Features | Citation(s) |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Uses a chiral catalyst to direct the formation of a specific enantiomer. | High efficiency; catalyst is used in sub-stoichiometric amounts. Can create various types of chirality, including atropisomers and stereocenters at α, β, or γ positions. | nih.govnih.govresearchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry during a reaction. | Stoichiometric use of the auxiliary is required. The auxiliary must be attached and later removed, adding steps to the synthesis. | bris.ac.uk |

| Diastereomeric Crystallization | A racemic mixture is converted into a pair of diastereomers, which are then separated by crystallization. | A classic and often cost-effective method. Success is dependent on the differential solubility of the diastereomers, which can be unpredictable. | wikipedia.orgrsc.org |

| Chiral Chromatography (HPLC) | Enantiomers are separated by passing the racemic mixture through a column containing a chiral stationary phase. | Highly effective for both analytical and preparative separations. Can be expensive, especially for large-scale purification. | researchgate.net |

Purification and Isolation Techniques in Benzamide Chemistry

The isolation and purification of this compound and its analogs are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of technique is dictated by the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Recrystallization This is a fundamental and widely used technique for purifying solid compounds. researchgate.net The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. youtube.com The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. youtube.com For benzamides, which are often crystalline solids, recrystallization can be highly effective. nih.gov Common solvents for the recrystallization of amides include ethanol, acetonitrile (B52724), and 1,4-dioxane. researchgate.net The process can be optimized by testing a range of solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures. masterorganicchemistry.com

Chromatography Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile purification method where the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. nanobioletters.com A solvent or mixture of solvents (mobile phase) is used to elute the components. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute faster than more polar ones. It is a standard procedure for purifying benzamide derivatives. nanobioletters.com

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the flow of the mobile phase, leading to faster and often better separations. biotage.com It is frequently used to purify and isolate reaction products in synthetic chemistry. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical and preparative-scale purifications. sielc.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is well-suited for purifying benzamides and related polar molecules. sielc.comnih.gov The method is scalable and can be used for isolating impurities. sielc.com

Ion-Exchange Chromatography: This technique is particularly useful for purifying ionizable compounds. For complex amide reaction mixtures, a strong cation exchange (SCX) resin can be used to capture and then release the desired product, effectively separating it from neutral or acidic impurities. biotage.com

Acid-Base Extraction This technique leverages the acidic or basic properties of a compound to move it between an organic solvent and an aqueous solution of a different pH. masterorganicchemistry.com While the amide bond itself is generally neutral, the pyridine nitrogen in this compound is basic. This allows the compound to be protonated in an acidic aqueous solution, making it water-soluble and enabling its separation from non-basic impurities that remain in an organic solvent. Subsequent neutralization of the aqueous layer allows the pure product to be recovered. rsc.org

Table 2: Comparison of Purification Techniques for Benzamides

| Technique | Principle | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Cost-effective, can yield very pure crystalline product, scalable. | Only applicable to solids, can result in product loss in the mother liquor, requires finding a suitable solvent. | researchgate.netyoutube.comnih.gov |

| Column/Flash Chromatography | Differential adsorption of components onto a solid stationary phase. | Widely applicable, can separate complex mixtures, adaptable to different polarities. | Can be time-consuming and solvent-intensive, may lead to product loss on the column. | nanobioletters.combiotage.com |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases under high pressure. | Excellent separation efficiency, suitable for analytical and preparative scales, automatable. | Higher cost of equipment and solvents, limited sample capacity for preparative work. | sielc.comnih.gov |

| Acid-Base Extraction | Separation based on the differential solubility of acidic/basic compounds in aqueous and organic phases at different pH values. | Simple, rapid, and inexpensive for separating acidic or basic compounds from neutral ones. | Limited to ionizable compounds, may not separate compounds with similar pKa values. | masterorganicchemistry.comrsc.org |

Computational Approaches in the Study of 4 Fluoro N Pyridin 4 Ylmethyl Benzamide and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and guiding the design of more potent molecules. For derivatives of N-(pyridin-4-ylmethyl)benzamide, docking studies have been instrumental in elucidating key binding interactions.

Research on N-(pyridin-4-ylmethyl)aniline derivatives as inhibitors of Kinase Insert Domain Receptor (KDR) and N-ethyl-4-(pyridin-4-yl)benzamide analogs as ROCK1 inhibitors has demonstrated the utility of this approach. nih.govnih.gov Docking simulations reveal that these compounds typically position themselves within the ATP-binding pocket of their target kinases. The binding is often stabilized by a network of specific molecular interactions. nih.gov

Key interactions identified for analogs include:

Hydrogen Bonds: The amide linker, a common feature in this compound class, frequently participates in hydrogen bonding with backbone residues in the hinge region of kinases. For instance, in studies of ROCK1 inhibitors, hydrogen bonds were observed with the backbone of residues like Met156 and Lys105. nih.gov

π-π Stacking: Aromatic rings, such as the fluorobenzyl and pyridine (B92270) moieties, engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the active site. nih.gov In one analog, centroid-centroid separations of approximately 3.7 to 3.8 Å were observed, indicating significant aromatic stacking. nih.gov

Hydrophobic and π-Alkyl Interactions: The hydrophobic parts of the molecules form favorable interactions with nonpolar residues in the binding pocket, such as isoleucine, leucine, and valine, further anchoring the ligand. nih.govrsc.org

The results of docking are often quantified using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scores help in ranking a series of designed compounds, allowing researchers to prioritize the synthesis of those predicted to have the strongest binding. jonuns.com

| Interaction Type | Interacting Ligand Moiety | Typical Interacting Protein Residue(s) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amide Linker (-CONH-) | Met, Lys, Arg (Hinge Region) nih.gov | Provides specificity and anchors the ligand. |

| π-π Stacking | Pyridine Ring, Benzene Ring | Phe, Tyr nih.govnih.gov | Stabilizes the binding orientation. |

| Hydrophobic/π-Alkyl | Alkyl groups, Aromatic Rings | Ile, Leu, Val, Ala nih.gov | Contributes to overall binding affinity. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the target. nih.govrsc.org

For inhibitors based on the N-(pyridin-4-ylmethyl)benzamide scaffold, MD simulations are used to validate the docking results. A common metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket and that the predicted binding pose is stable. nih.gov

MD simulations can also reveal:

Dynamic Hydrogen Bonds: The persistence of key hydrogen bonds throughout the simulation can be monitored, confirming their importance for stable binding.

Water-Mediated Interactions: MD can identify the role of individual water molecules in mediating interactions between the ligand and the protein, which is often missed in static docking studies.

Conformational Changes: These simulations can show how the ligand and protein adapt to each other upon binding, providing a more accurate picture of the induced-fit mechanism.

These dynamic insights are critical for confirming that a designed inhibitor not only fits well into the binding site but also remains there in a stable and effective conformation. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how changes in the 3D structure of a molecule affect its activity. These methods are particularly useful for optimizing lead compounds like N-(pyridin-4-ylmethyl)benzamide analogs. nih.govnih.gov

In a typical 3D-QSAR study, a set of molecules with known activities are aligned based on a common scaffold.

CoMFA calculates the steric (shape) and electrostatic (charge) fields around each molecule.

CoMSIA calculates these fields as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting field values are then correlated with the biological activities to build a predictive model. The quality of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov For instance, a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors developed robust CoMFA and CoMSIA models with high predictive power. nih.gov Similarly, research on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors also yielded statistically significant models. nih.gov

| Model | Target | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | KDR | 0.671 | 0.969 | - | nih.gov |

| CoMSIA | KDR | 0.608 | 0.936 | - | nih.gov |

| CoMFA | ROCK1 | 0.774 | 0.965 | 0.703 | nih.gov |

| CoMSIA | ROCK1 | 0.676 | 0.949 | 0.548 | nih.gov |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for an external test set.

The output of these analyses is often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in one area (favorable steric region) or an electronegative group in another (favorable electrostatic region) would enhance binding affinity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. jonuns.com Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to rapidly search large chemical databases for novel molecules that fit the model. This process, known as virtual screening, is a highly efficient way to identify new and diverse chemical scaffolds with the potential for the desired biological activity. nih.gov

Computational Prediction of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's efficacy is determined not only by its binding affinity but also by its ADME properties, which govern its ability to reach the target site in the body and persist for a sufficient duration. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. mdpi.com Numerous in silico models and web-based tools, such as pkCSM and SwissADME, are available to predict these properties from a molecule's structure. jonuns.commdpi.com

For compounds like 4-fluoro-N-(pyridin-4-ylmethyl)benzamide, key ADME parameters that can be computationally estimated include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets, and Plasma Protein Binding (PPB). researchgate.net

Metabolism: Potential to be a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. mdpi.com

Excretion: Predictions related to renal clearance.

These predictions help researchers to design compounds with a balanced profile of potency and drug-like properties. For example, the presence of fluorine atoms is known to increase lipophilicity, which can improve cellular uptake and bioavailability. evitachem.com

| Parameter | Description | Desirable Range/Value |

|---|---|---|

| Human Intestinal Absorption (%) | Percentage of drug absorbed from the gut. | High (>80%) for good oral bioavailability. researchgate.net |

| BBB Permeability (logBB) | Ability to cross the blood-brain barrier. | > 0.3 for CNS drugs; < -1.0 to avoid CNS side effects. |

| CYP Inhibition | Potential to inhibit key metabolic enzymes. | Predicted as 'No' to avoid drug-drug interactions. mdpi.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | < 140 Ų is often associated with good oral bioavailability. jetir.org |

In Silico Analysis of Chemical Reactivity and Stability

The chemical reactivity and stability of a drug candidate are fundamental properties that influence its shelf-life, metabolism, and potential for covalent modification of biological targets. Computational methods based on quantum mechanics, such as Density Functional Theory (DFT), can provide valuable insights into these characteristics. unar.ac.id

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally implies lower reactivity. unar.ac.id Other calculated descriptors include chemical hardness, chemical potential, and a global electrophilicity index, which together paint a picture of how the molecule will behave in a chemical or biological environment. unar.ac.id

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across a molecule. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites that are susceptible to metabolic attack or that could participate in specific electrostatic interactions with a target protein. unar.ac.id

Analytical and Spectroscopic Characterization of 4 Fluoro N Pyridin 4 Ylmethyl Benzamide

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition and bonding arrangement can be determined.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It identifies the chemical environments of specific nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton types and their neighboring environments. For 4-fluoro-N-(pyridin-4-ylmethyl)benzamide, one would expect signals corresponding to the protons on the fluorobenzoyl ring, the pyridine (B92270) ring, the bridging methylene (B1212753) group, and the amide N-H. The predicted chemical shifts (δ) in ppm, multiplicities, and proton assignments are outlined below.

| Predicted ¹H NMR Data | Multiplicity | Approx. Chemical Shift (δ, ppm) | Assignment |

| Amide Proton | Triplet (t) | 8.5 - 9.5 | NH |

| Pyridine Protons (ortho to N) | Doublet (d) | 8.4 - 8.6 | H-2', H-6' |

| Fluorobenzoyl Protons (ortho to C=O) | Doublet of Doublets (dd) | 7.8 - 8.0 | H-2, H-6 |

| Pyridine Protons (meta to N) | Doublet (d) | 7.2 - 7.4 | H-3', H-5' |

| Fluorobenzoyl Protons (ortho to F) | Triplet (t) | 7.1 - 7.3 | H-3, H-5 |

| Methylene Protons | Doublet (d) | 4.5 - 4.7 | CH₂ |

Note: The amide proton signal may be broad and its coupling may not always be resolved.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal. The fluorine atom will cause the signal for the carbon it is attached to (C-4) to appear as a doublet with a large coupling constant (¹JCF) and will also influence the shifts of nearby carbons through smaller couplings.

| Predicted ¹³C NMR Data | Approx. Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 165 - 170 | C =O |

| Aromatic Carbon (C-F) | 162 - 166 (d, ¹JCF ≈ 250 Hz) | C -4 |

| Aromatic Carbons (Pyridine) | 148 - 152 | C -2', C -6' |

| Aromatic Carbon (Pyridine) | 146 - 150 | C -4' |

| Aromatic Carbon (Benzoyl) | 130 - 134 | C -1 |

| Aromatic Carbons (Benzoyl) | 129 - 132 (d, ³JCF ≈ 8-10 Hz) | C -2, C -6 |

| Aromatic Carbons (Pyridine) | 121 - 124 | C -3', C -5' |

| Aromatic Carbons (Benzoyl) | 115 - 117 (d, ²JCF ≈ 22 Hz) | C -3, C -5 |

| Methylene Carbon | 42 - 45 | C H₂ |

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. google.com For this compound, the spectrum would show a single signal for the fluorine atom attached to the benzoyl ring. google.com The chemical shift of this signal is indicative of its electronic environment. It would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-5).

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₁FN₂O), the exact mass is approximately 230.0855 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z of approximately 231.09.

Analysis of the fragmentation of this ion in tandem MS (MS/MS) experiments would likely show characteristic losses corresponding to the cleavage of the molecule's weaker bonds.

| Predicted MS Fragmentation Data | Predicted m/z | Fragment Lost |

| 231.09 | - | [M+H]⁺ (Molecular Ion) |

| 123.01 | C₇H₄FO | [C₆H₅N-CH₂]⁺ |

| 108.07 | C₆H₄FNO | [C₅H₄N-CH₂]⁺ |

| 92.05 | C₇H₅FNO | [C₅H₄N]⁺ |

Note: These fragmentation patterns are predictive and serve to identify key structural components.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

| Characteristic IR Absorption Bands | Approx. Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| N-H Stretch | 3300 - 3500 | Stretching | Secondary Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching | Aromatic Ring |

| C=O Stretch (Amide I) | 1650 - 1680 | Stretching | Amide |

| N-H Bend (Amide II) | 1510 - 1570 | Bending | Secondary Amide |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching | Aromatic Ring |

| C-F Stretch | 1150 - 1250 | Stretching | Aryl-Fluoride |

| C-N Stretch | 1200 - 1350 | Stretching | Amide |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable.

A typical RP-HPLC system for analyzing this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

Detection: UV detection at a wavelength where the aromatic rings exhibit strong absorbance, likely around 254 nm.

In a validated method, the compound would elute at a specific retention time, and its purity would be calculated by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is generally less suitable for the analysis of this compound. The compound has a relatively high molecular weight and polarity, which translates to a high boiling point. Attempting to analyze it directly by GC could lead to thermal decomposition within the hot injector port, resulting in poor peak shape, inaccurate quantification, and potential damage to the column.

If GC analysis were necessary, a derivatization step—for instance, silylating the amide nitrogen—would be required to increase the compound's volatility and thermal stability. However, HPLC remains the more direct and reliable chromatographic method for this type of molecule.

X-ray Crystallography for Solid-State Structural AnalysisDetailed experimental data regarding the crystal structure of this compound, which is essential for this section, has not been found.

Conformational Analysis in the Crystalline StateSimilarly, an analysis of the molecule's conformation in the solid state is entirely dependent on the results of an X-ray crystallography study, which is not available.

While data exists for structurally related but distinct molecules, the strict requirement to focus solely on "this compound" prevents the use of such information as it would not be scientifically accurate for the requested compound. Therefore, it is not possible to provide the detailed, research-based article as instructed.

Discovery and Design of Novel Derivatives and Analogs of the Benzamide Class

Systematic Exploration of Structural Variations

The foundation of advancing a lead compound like 4-fluoro-N-(pyridin-4-ylmethyl)benzamide lies in the systematic exploration of its structural components to establish a robust Structure-Activity Relationship (SAR). walshmedicalmedia.com This involves methodically altering each part of the molecule—the substituted benzoyl group, the central amide linker, and the pyridine (B92270) ring—to probe the chemical space and identify modifications that improve desired biological and physicochemical properties.

The synthesis of such analogs typically involves standard amide bond formation protocols, often by reacting an activated carboxylic acid derivative (like an acid chloride) with the appropriate amine. nanobioletters.comnih.gov For instance, 4-fluorobenzoyl chloride can be reacted with (pyridin-4-yl)methanamine to produce the parent compound. By substituting these starting materials, a wide array of derivatives can be generated.

Key areas for structural variation on the This compound scaffold include:

The Benzoyl Ring: The fluorine substituent on the phenyl ring is a prime candidate for modification. Researchers often explore moving the fluorine to the ortho- or meta-positions, or replacing it with other halogens (Cl, Br) or different electron-withdrawing or electron-donating groups (e.g., -CF₃, -CN, -OCH₃). nih.gov This helps to fine-tune electronic properties and potential interactions with the target protein.

The Pyridine Ring: The nitrogen atom's position in the pyridine ring can be varied (e.g., to produce pyridin-2-yl or pyridin-3-yl isomers) to alter the vector and basicity of the molecule. nih.gov Additionally, substitutions can be made on the pyridine ring itself to modulate properties or explore new binding interactions.

The Methylene (B1212753) Linker: The -CH₂- group connecting the pyridine ring to the amide nitrogen can be homologated (e.g., to -CH₂CH₂-), constrained into a ring system, or substituted to alter the conformational flexibility and orientation of the pyridine moiety.

| Position of Variation | Original Group | Example Modifications | Rationale for Variation |

| Benzoyl Ring | 4-fluoro | 2-fluoro, 3-fluoro, 4-chloro, 4-cyano, 4-methoxy, 3,4-difluoro | Modulate electronic properties, lipophilicity, and hydrogen bonding potential. nih.gov |

| Amide Linker | -CONHCH₂- | Thioamide (-CSNHCH₂-), Reversed Amide (-NHCOCH₂-) | Alter hydrogen bonding capability, metabolic stability, and geometry. |

| Pyridine Ring | Pyridin-4-yl | Pyridin-2-yl, Pyridin-3-yl, Substituted pyridines (e.g., 2-methylpyridin-4-yl) | Change basicity (pKa), dipole moment, and steric profile. nih.gov |

Bioisosteric Replacements in the Benzamide (B126) Scaffold

Bioisosterism is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance pharmacological activity or improve pharmacokinetic/toxicological profiles. cambridgemedchemconsulting.com For a scaffold like This compound , several bioisosteric replacements can be considered.

Amide Bond Bioisosteres: The amide bond is crucial for structural integrity and hydrogen bonding but is often susceptible to metabolic cleavage by proteases. Replacing it can significantly improve a compound's metabolic stability and oral bioavailability. Common bioisosteres for the amide group include:

1,2,3-Triazoles and 1,2,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding characteristics of the amide bond while being more resistant to hydrolysis. nih.gov

Trifluoroethylamine: This motif can act as a replacement where the electronegative trifluoroethyl group mimics the carbonyl, potentially enhancing metabolic stability. drughunter.com

Fluoroalkenes: A trans-fluoroalkene can serve as a close geometric mimic of the amide bond, maintaining a similar conformation.

Ring Bioisosteres: The aromatic rings of the molecule are also targets for bioisosteric replacement.

The 4-fluorophenyl ring could be replaced with other aromatic systems like thiophene, furan, or pyrazole (B372694) to modulate lipophilicity and explore different binding interactions.

The pyridine ring can be swapped with other nitrogen-containing heterocycles such as pyrimidine (B1678525), pyrazine (B50134), or even non-aromatic rings like piperidine (B6355638) to alter basicity and solubility. Recently, 2-difluoromethylpyridine has been shown to be an effective bioisosteric replacement for pyridine-N-oxide, suggesting that such fluorinated isosteres could enhance activity. rsc.org

Fluorine as a Bioisostere: The fluorine atom itself is often used as a bioisostere for hydrogen. Its small size allows it to replace hydrogen with minimal steric perturbation, while its high electronegativity can profoundly alter local electronic properties, influence pKa, and block sites of metabolism. u-tokyo.ac.jp

| Original Moiety | Potential Bioisostere | Key Property Change | Reference |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Increased metabolic stability, maintained H-bonding potential. | nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-) | Reduced basicity, potential for enhanced stability. | drughunter.com |

| Phenyl Ring | Thiophene Ring | Altered lipophilicity and electronic distribution. | cambridgemedchemconsulting.com |

| Pyridine Ring | Pyrimidine Ring | Modified basicity and hydrogen bonding vectors. | cambridgemedchemconsulting.com |

| Hydrogen Atom | Fluorine Atom | Blocked metabolic site, altered pKa, modified conformation. | u-tokyo.ac.jp |

Lead Optimization Strategies in Benzamide Medicinal Chemistry

Lead optimization is an iterative process of refining a hit compound's structure to improve its drug-like properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. youtube.com For a benzamide lead, this process relies heavily on the SAR data generated from systematic variations (as in 7.1) and bioisosteric replacements (as in 7.2).

The primary goals of optimizing a lead like This compound are:

Enhancing Potency: Modifications are made to maximize the binding affinity to the biological target. This often involves using structure-based drug design, where X-ray crystallography or computational models of the target protein guide the design of analogs that form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov

Improving Selectivity: A drug should interact strongly with its intended target but weakly with other proteins to avoid off-target effects. For instance, in kinase inhibitor development, modifications are made to exploit subtle differences in the ATP-binding pockets between different kinases to achieve selectivity. nih.gov

Optimizing Pharmacokinetics: The compound must be able to reach its target in the body. Optimization strategies focus on improving solubility, membrane permeability, and metabolic stability. acs.org For example, introducing polar groups can increase solubility, while blocking metabolically liable sites (e.g., by adding a fluorine atom) can increase the drug's half-life. u-tokyo.ac.jp

This iterative cycle of design, synthesis, and testing allows medicinal chemists to balance these often-competing properties. youtube.com For example, a modification that increases potency might negatively impact solubility, requiring further refinement.

| Compound | Modification from Parent | Target Potency (IC₅₀, nM) | Metabolic Stability (% remaining) | Rationale/Outcome |

| Parent | This compound | 500 | 45 | Initial lead compound. |

| Analog A | 4-chloro substitution | 250 | 40 | Increased potency due to halogen bond, slight decrease in stability. |

| Analog B | 3,4-difluoro substitution | 400 | 75 | Fluorine blocks potential site of metabolism, improving stability. |

| Analog C | Pyridine replaced with Pyrimidine | 600 | 50 | Altered pKa, slightly reduced potency but may improve other properties. |

| Analog D | Amide replaced with 1,2,4-Oxadiazole | 450 | 90 | Significant improvement in metabolic stability with retained potency. nih.gov |

Note: Data in this table is hypothetical and for illustrative purposes to demonstrate the principles of lead optimization.

Development of Chemical Libraries for High-Throughput Screening

To accelerate drug discovery, pharmaceutical research often employs High-Throughput Screening (HTS), where thousands to millions of compounds are rapidly tested for activity against a biological target. nih.gov Rather than screening random collections, the development of target-focused libraries has become a more efficient strategy. nih.gov These are collections of compounds designed to interact with a specific protein or a family of related targets.

A focused library based on the This compound scaffold would be created using combinatorial chemistry principles. A core scaffold, such as 4-fluorobenzoic acid or (pyridin-4-yl)methanamine , would be reacted with a diverse set of building blocks.

The design of such a library involves:

Scaffold Selection: The benzamide core is chosen based on its known interaction with a target class (e.g., kinases, GPCRs).

Building Block Diversity: A curated set of diverse building blocks (e.g., various substituted benzoic acids and a range of amines) is selected to systematically explore the chemical space around the core scaffold. curiaglobal.com

Computational Filtering: Molecules are often filtered in silico before synthesis to ensure they have drug-like properties (e.g., adhering to Lipinski's Rule of Five) and to remove compounds with known toxic or reactive functional groups. stanford.edu

Automated Synthesis: The library is often synthesized using parallel or automated techniques to efficiently generate a large number of distinct compounds.

These libraries are then plated in multi-well formats and screened, with the goal of achieving a higher "hit rate" than a generic, diverse library, providing better starting points for lead optimization. nih.govacs.org

Future Research Directions and Unexplored Avenues for Benzamide Chemistry

The field of medicinal chemistry is constantly evolving, and the future of research on the benzamide class, including derivatives of This compound , is poised to leverage several emerging trends. impactfactor.org

Targeting Novel and "Undruggable" Proteins: While benzamides are known inhibitors for many target classes, their potential against novel targets, including allosteric sites and protein-protein interactions, remains a significant area for exploration. Focused libraries can be screened against these challenging targets to find new therapeutic applications. curiaglobal.com

Computational and AI-Driven Drug Design: The integration of artificial intelligence and machine learning is set to revolutionize drug design. nih.gov Predictive algorithms can analyze vast datasets to suggest novel structural modifications with a higher probability of success, design compounds with specific ADMET properties, and identify new synthesizable analogs, accelerating the optimization cycle.

New Synthetic Methodologies: Advances in synthetic organic chemistry, such as C-H activation and late-stage functionalization, will allow for the creation of more complex and novel benzamide analogs that are currently inaccessible. This will open up previously unexplored chemical space.

Covalent and Fragment-Based Approaches: Designing benzamides as covalent inhibitors, which form a permanent bond with their target, can lead to drugs with increased potency and duration of action. Additionally, fragment-based drug design, where small molecular fragments are screened and then grown or linked to build a potent lead, offers an alternative strategy to HTS for identifying novel benzamide-based hits.

Exploring New Drug Modalities: Research may extend beyond small molecule inhibitors to incorporate the benzamide scaffold into new therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the benzamide moiety would serve as the ligand to recruit a target protein for degradation.

The continued synergy between traditional medicinal chemistry, computational methods, and new biological insights will ensure that the benzamide scaffold remains a fertile ground for drug discovery. impactfactor.org

Q & A

Basic: What are the standard protocols for synthesizing 4-fluoro-N-(pyridin-4-ylmethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions starting with commercially available benzamide and pyridine derivatives. A common approach includes:

- Amide Coupling : Reacting 4-fluorobenzoic acid derivatives (e.g., acyl chlorides) with 4-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

- Characterization : Confirmation via -NMR (to verify fluorine coupling patterns and pyridyl proton signals) and LC-MS for purity assessment .

Advanced: How can researchers optimize reaction conditions to minimize by-products in the synthesis of this compound?

Answer:

By-product formation often arises from incomplete coupling or competing nucleophilic attacks. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; dichloromethane or THF balances yield and selectivity .

- Temperature Control : Lower temperatures (0–5°C) reduce unwanted substitutions, while gradual warming ensures completion .

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acyl transfer or molecular sieves to absorb moisture, improving yields by 15–20% .

- In-situ Monitoring : TLC or inline IR spectroscopy detects intermediates early, allowing real-time adjustments .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm the pyridylmethyl group (δ ~8.5 ppm for pyridine protons) and benzamide carbonyl (δ ~167 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for CHFNO: 249.09 g/mol) .

- X-ray Crystallography : For unambiguous structural elucidation, particularly to resolve rotational isomerism in the benzamide moiety .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in biological data (e.g., IC values) may arise from assay conditions or structural variants. Methodological approaches include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure consistency .

- Batch Reproducibility : Re-synthesize the compound under controlled conditions to exclude impurities as confounding factors .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluoro vs. chloro substituents) to isolate pharmacophore contributions .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the amide bond. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced: How does solvent polarity impact the stability of this compound in long-term biological assays?

Answer:

Solvent choice affects both solubility and stability:

- Aqueous Buffers : Hydrolysis of the amide bond occurs at pH >7.5; use phosphate-buffered saline (pH 6.5–7.0) with ≤10% DMSO for stability over 72 hours .

- Organic Solvents : Acetonitrile or ethanol preserves integrity but may reduce bioavailability in cellular assays. Pre-screen solvents via accelerated stability studies (40°C/75% RH for 1 week) .

Basic: What biological activities have been reported for this compound?

Answer:

Reported activities include:

- Antimicrobial : Inhibits Mycobacterium tuberculosis (MIC: 2–4 µg/mL) via targeting enoyl-acyl carrier protein reductase (InhA) .

- Anticancer : Induces apoptosis in HeLa cells (IC: 12 µM) through ROS-mediated pathways .

Advanced: How can researchers identify the primary molecular targets of this compound in cancer cells?

Answer:

Target identification methodologies:

- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., EGFR, IC: 0.8 µM) .

- CRISPR-Cas9 Knockout : Validate candidate targets by assessing resistance in KO cell lines .

Basic: What computational tools are used to model the interaction of this compound with biological targets?

Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in enzymes (e.g., InhA) .

- QSAR Models : MOE or RDKit to correlate substituent effects with activity .

Advanced: How can researchers address low solubility issues in in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.